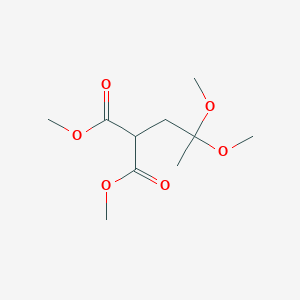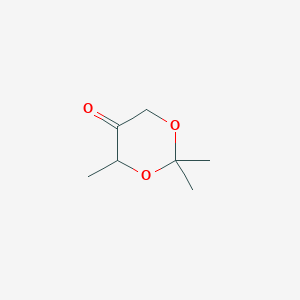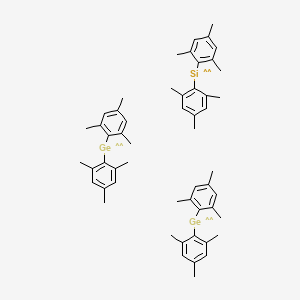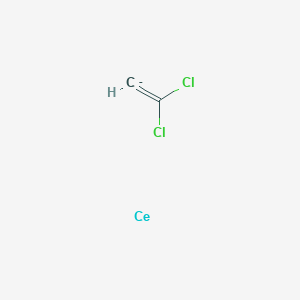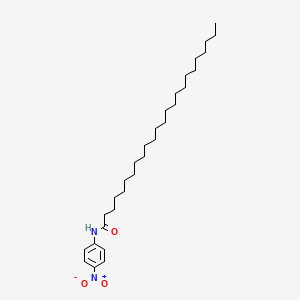![molecular formula C13H14Br2O B14280841 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one CAS No. 138522-71-1](/img/structure/B14280841.png)
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with two bromine atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of phenyl-substituted cyclohexanones.
Elimination: Formation of phenyl-substituted cyclohexenes.
Oxidation: Formation of phenyl-substituted cyclohexanones.
Reduction: Formation of phenyl-substituted cyclohexanols.
Applications De Recherche Scientifique
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-2-[chloro(phenyl)methyl]cyclohexan-1-one
- 2-Bromo-2-[iodo(phenyl)methyl]cyclohexan-1-one
- 2-Bromo-2-[methyl(phenyl)methyl]cyclohexan-1-one
Uniqueness
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
138522-71-1 |
|---|---|
Formule moléculaire |
C13H14Br2O |
Poids moléculaire |
346.06 g/mol |
Nom IUPAC |
2-bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H14Br2O/c14-12(10-6-2-1-3-7-10)13(15)9-5-4-8-11(13)16/h1-3,6-7,12H,4-5,8-9H2 |
Clé InChI |
IXQJJURSKZNPFL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)C1)(C(C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
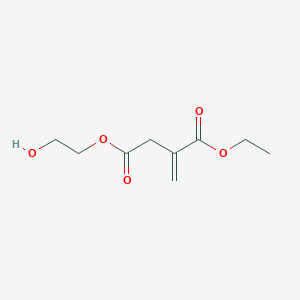
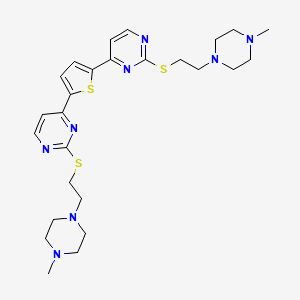
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
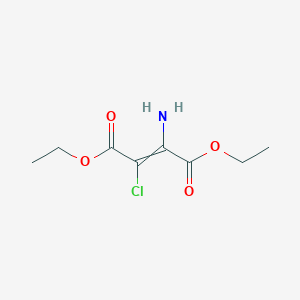
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
